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(1-Benzyl-piperidin-4-ylamino)-acetic acid

Cat. No.: B3204707
CAS No.: 1040036-64-3
M. Wt: 248.32 g/mol
InChI Key: WYTWMVPKXYCGDD-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Chemical Biology and Medicinal Chemistry

The piperidine motif is a ubiquitous structural feature in a vast array of biologically active molecules, both natural and synthetic. encyclopedia.pubnih.gov Its prevalence stems from its ability to introduce a basic nitrogen atom, which can be crucial for molecular interactions with biological targets, and its three-dimensional conformational flexibility, which allows for precise spatial orientation of functional groups. researchgate.net

The versatility of the piperidine scaffold is showcased by the diverse pharmacological activities exhibited by its derivatives. nih.govijnrd.org Many approved drugs across various therapeutic areas incorporate this heterocyclic ring. For instance, the antihistamines fexofenadine (B15129) and loratadine, the antipsychotics pimozide (B1677891) and pipotiazine, and the potent analgesic meperidine all feature a piperidine core. ijnrd.org Furthermore, naturally occurring alkaloids such as piperine, the primary pungent component of black pepper, and the potent analgesic morphine, highlight the long-standing biological relevance of this scaffold. encyclopedia.pubenamine.net The broad spectrum of activity also encompasses antiviral, anticancer, anti-inflammatory, and neuroprotective properties. encyclopedia.pubijnrd.org

The piperidine ring serves as a privileged scaffold in drug design, meaning it is a molecular framework that is able to provide ligands for more than one biological target. thieme-connect.comarizona.edutaylorandfrancis.com Its incorporation into drug candidates can favorably modulate crucial pharmacokinetic properties, such as lipophilicity and metabolic stability. enamine.net The introduction of chiral centers within the piperidine ring can further enhance biological activity and selectivity, while also potentially reducing off-target effects. thieme-connect.com The ability to readily modify the piperidine ring at various positions allows medicinal chemists to fine-tune the pharmacological profile of a lead compound, optimizing its efficacy and safety. ijnrd.orgnews-medical.net

Rationale for Investigation of (1-Benzyl-piperidin-4-ylamino)-acetic acid

The specific compound, this compound, presents an interesting case for investigation due to the combination of three key structural motifs: the N-benzylpiperidine core, the 4-amino linkage, and the acetic acid side chain.

This compound possesses a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of approximately 248.32 g/mol . The structure features a tertiary amine within the piperidine ring, a secondary amine linking the piperidine and the acetic acid moiety, and a carboxylic acid group. The benzyl (B1604629) group attached to the piperidine nitrogen is a common feature in many neuroactive compounds, often contributing to binding at various receptors through hydrophobic and π-π interactions. researchgate.net The piperidine ring can exist in a chair conformation, with substituents at the 4-position adopting either an axial or equatorial orientation, which can significantly influence biological activity. The presence of both a basic nitrogen and an acidic carboxylic acid group makes it a zwitterionic compound at physiological pH. Its reactivity would be dictated by these functional groups, allowing for reactions such as amidation, esterification, and salt formation.

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC₁₄H₂₀N₂O₂248.32 N-benzylpiperidine, 4-amino linkage, acetic acid
[(1-Benzyl-piperidin-4-ylmethyl)-amino]-acetic acidC₁₅H₂₂N₂O₂262.35 cymitquimica.comN-benzylpiperidine, 4-aminomethyl linkage, acetic acid
[(1-Benzyl-piperidin-4-yl)-ethyl-amino]-acetic acidC₁₆H₂₄N₂O₂276.38 nih.govN-benzylpiperidine, 4-(N-ethylamino) linkage, acetic acid
4-BenzylpiperidineC₁₂H₁₇N175.27 wikipedia.orgPiperidine with a benzyl group at the 4-position
1-Benzyl-4-piperidoneC₁₂H₁₅NO189.25 chemicalbook.comPrecursor with a ketone at the 4-position

Note: Data for related compounds is included for comparative purposes.

Current Landscape of Research on Related N-Benzylpiperidine Compounds

Research into N-benzylpiperidine derivatives is an active area of drug discovery. nih.govnih.gov A significant portion of this research focuses on neurodegenerative diseases, particularly Alzheimer's disease. nih.govnih.gov Scientists have synthesized and evaluated numerous N-benzylpiperidine derivatives as inhibitors of cholinesterases (acetylcholinesterase and butyrylcholinesterase) and for their ability to prevent the aggregation of β-amyloid peptides, two key pathological hallmarks of Alzheimer's disease. nih.gov For example, a series of N-benzylpiperidine derivatives were designed as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promise as multi-target-directed ligands for Alzheimer's therapy. nih.gov Other studies have explored the potential of N-benzylpiperidine compounds as antipsychotics, analgesics, and monoamine oxidase (MAO) inhibitors. wikipedia.orgacs.orgguidechem.com The general strategy often involves modifying the substituents on both the benzyl and piperidine rings to optimize potency and selectivity for a specific biological target. encyclopedia.pub

Table 2: Examples of Biologically Active N-Benzylpiperidine Derivatives

Compound TypeTherapeutic Target/ApplicationReference
Donepezil AnalogsAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors (Alzheimer's Disease) nih.govnih.gov
HDAC/AChE Dual InhibitorsHistone Deacetylase (HDAC) and Acetylcholinesterase (AChE) (Alzheimer's Disease) nih.gov
Monoamine Releasing AgentsDopamine (B1211576), Norepinephrine, and Serotonin (B10506) Transporters wikipedia.org
AntipsychoticsDopamine Receptors guidechem.com

Research Objectives and Scope for this compound Studies

The chemical compound this compound and its structural analogs are subjects of investigation primarily within the fields of medicinal chemistry and pharmaceutical research and development. The core structure, featuring a benzyl group attached to a piperidine ring, serves as a versatile scaffold for the synthesis of molecules with potential therapeutic applications. Research objectives for this class of compounds are sharply focused on their interaction with biological targets implicated in neurological disorders.

The principal aim of studies involving (1-benzyl-piperidin-4-yl) derivatives is the discovery and development of novel therapeutic agents. The scope of this research is largely centered on elucidating structure-activity relationships (SAR), where systematic modifications to the parent molecule are made to optimize potency and selectivity for specific enzymes and receptors.

Key research objectives for compounds structurally related to this compound include:

Inhibition of Acetylcholinesterase (AChE): A significant area of research has been the evaluation of these compounds as anti-acetylcholinesterase agents. nih.gov The inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain, a strategy employed for the symptomatic treatment of dementia and Alzheimer's disease. nih.gov Studies on related 1-benzylpiperidine (B1218667) derivatives have shown that introducing specific groups can dramatically enhance inhibitory activity and selectivity for AChE over the related enzyme, butyrylcholinesterase (BuChE). nih.gov For instance, the derivative 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine was identified as a highly potent and selective AChE inhibitor. nih.gov

Modulation of Sigma Receptors (σR): Derivatives of the 1-benzylpiperidine scaffold have been investigated for their affinity to sigma receptors, which are recognized as important biological targets for developing treatments for various neurological conditions, including neuropathic pain. csic.es Research has identified certain polyfunctionalized pyridines incorporating the 1-benzylpiperidine moiety that exhibit high affinity for the σ1 receptor subtype, alongside activity against cholinesterases. csic.es

Dopamine Reuptake Inhibition: The 1-benzylpiperidine framework is also a component of molecules designed as potent and selective dopamine reuptake inhibitors. wikipedia.org These compounds are investigated for their potential as stimulants. wikipedia.org

Chemical Synthesis and Scaffolding: The foundational structure is utilized as a key intermediate or building block for creating more complex pharmaceutical agents. evitachem.comchemicalbook.com The piperidine ring and its substituents are synthetically manipulated to explore new chemical space and develop compounds with desired pharmacological profiles for early discovery research. evitachem.comsigmaaldrich.com

The overarching scope of these studies is to develop new chemical entities for potential clinical evaluation in the context of neurodegenerative diseases and other disorders of the central nervous system. nih.govcsic.es

Detailed Research Findings for Structurally Related Compounds

The following table summarizes research findings for various derivatives containing the (1-Benzyl-piperidin-4-yl) core structure, illustrating the primary research objectives in this area.

Compound DerivativeResearch Focus/ObjectiveKey Findings
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine Anti-acetylcholinesterase (AChE) activity for potential anti-dementia application. nih.govIdentified as one of the most potent AChE inhibitors with an IC50 of 0.56 nM; showed 18,000 times greater affinity for AChE than for BuChE. nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile Dual-target activity against cholinesterases and sigma receptors for neuropathic pain. csic.esExhibits high affinity for the σ1 receptor (Ki = 1.45 nM) and potent AChE inhibition (IC50 = 13 nM). csic.es
1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine Dopamine reuptake inhibition. wikipedia.orgActs as a potent and selective dopamine reuptake inhibitor. wikipedia.org
[(1-Benzyl-piperidin-4-ylmethyl)-cyclopropyl-amino]-acetic acid Modulation of neurotransmitter systems for neurological disorders. evitachem.comInvestigated for potential therapeutic effects and interactions with biomolecules. evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O2 B3204707 (1-Benzyl-piperidin-4-ylamino)-acetic acid CAS No. 1040036-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1-benzylpiperidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c17-14(18)10-15-13-6-8-16(9-7-13)11-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTWMVPKXYCGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Benzyl Piperidin 4 Ylamino Acetic Acid

Established Synthetic Routes to (1-Benzyl-piperidin-4-ylamino)-acetic acid

The preparation of this compound predominantly relies on multi-step synthetic sequences starting from the key precursor, 1-benzyl-4-piperidone. Two major strategies are highlighted: a route involving a cyanohydrin intermediate and another employing reductive amination.

Multi-Step Synthesis from 1-Benzyl-4-piperidone Precursors

The common starting material for the synthesis of this compound is 1-benzyl-4-piperidone. This precursor can be synthesized through several methods, including the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine (B48309), which is formed from the reaction of benzylamine and methyl acrylate. chemicalbook.com Another approach involves the direct benzylation of 4-piperidone (B1582916) hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com

A well-documented pathway to compounds structurally similar to this compound involves the formation of a cyanohydrin intermediate from 1-benzyl-4-piperidone. This method, detailed in a patent for the synthesis of 1-benzyl-4-anilinopiperidine-4-carboxylic acid, can be adapted for the target molecule. google.comgoogle.com

The synthesis proceeds in the following steps:

Cyanohydrin Formation: 1-benzyl-4-piperidone reacts with a cyanide source, such as hydrocyanic acid or a salt like potassium cyanide, in the presence of a base to form the corresponding cyanohydrin, 1-benzyl-4-hydroxy-4-cyanopiperidine. google.comgoogle.com

Amination: The hydroxyl group of the cyanohydrin is then displaced by an amino group. For the synthesis of the target molecule, this would involve a reaction with an amino source.

Hydrolysis: The nitrile group of the resulting amino-nitrile intermediate is subsequently hydrolyzed under acidic or basic conditions to yield the carboxylic acid functionality, thus forming this compound. A patent describes the use of concentrated sulfuric acid followed by treatment with hydrochloric acid for a similar transformation. google.comgoogle.com

A patent for a related compound outlines a process where 1-benzyl-4-piperidone is reacted with hydrocyanic acid and aniline (B41778) to form 1-benzyl-4-cyano-4-anilinopiperidine, which is then hydrolyzed to the carboxylic acid. google.comgoogle.com This suggests a plausible one-pot reaction where 1-benzyl-4-piperidone, an amino acid or its ester, and a cyanide source could potentially react to form an intermediate that is then hydrolyzed.

Table 1: Reaction Steps for Cyanohydrin-Based Synthesis of a this compound Analog

StepReactantsReagents/ConditionsIntermediate/ProductReference
11-Benzyl-4-piperidone, Hydrocyanic Acid, AnilineMethanol (B129727), Base catalyst, 0-15 °C then reflux1-Benzyl-4-cyano-4-anilinopiperidine google.comgoogle.com
21-Benzyl-4-cyano-4-anilinopiperidine70-90% Sulfuric Acid, 20-50 °C1-Benzyl-4-carbamoyl-4-anilinopiperidine google.comgoogle.com
31-Benzyl-4-carbamoyl-4-anilinopiperidineConcentrated Hydrochloric Acid, Reflux1-Benzyl-4-anilinopiperidine-4-carboxylic acid google.comgoogle.com

This table illustrates the synthesis of a closely related aniline derivative, providing a model for the synthesis of this compound.

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and is a key strategy for synthesizing this compound. nih.gov In this approach, 1-benzyl-4-piperidone is reacted with an aminoacetic acid derivative, such as glycine (B1666218) or its esters, in the presence of a reducing agent.

The general process involves:

Imine/Enamine Formation: The carbonyl group of 1-benzyl-4-piperidone reacts with the amino group of the aminoacetic acid derivative to form an imine or enamine intermediate.

Reduction: The intermediate is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and sodium cyanoborohydride (NaBH₃CN). nih.gov Catalytic hydrogenation can also be employed.

For instance, the reductive amination of glyoxylic acid with ammonia (B1221849) to produce glycine is a well-established industrial process, highlighting the feasibility of this type of transformation. google.com While specific literature for the reductive amination of 1-benzyl-4-piperidone with glycine is scarce, the general applicability of this reaction is widely recognized in organic synthesis. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Optimization of parameters such as the solvent system and catalyst selection is crucial for maximizing the output and purity of the final product.

The choice of solvent can significantly influence the rate and outcome of both cyanohydrin formation and reductive amination reactions. For the synthesis of a related aniline derivative via the cyanohydrin route, methanol was used as the solvent. google.comgoogle.com In reductive amination reactions, a variety of solvents can be employed, with the choice often depending on the specific reducing agent used. For example, dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents for reactions involving sodium triacetoxyborohydride. Methanol and ethanol (B145695) are often used with sodium borohydride. google.com The optimization of the solvent system aims to ensure that all reactants and intermediates remain in solution, thereby facilitating the reaction. google.com

Table 2: Common Solvents in Key Synthetic Steps

Reaction TypeCommon SolventsRationaleReference
Cyanohydrin FormationMethanolSolubilizes reactants and intermediates. google.comgoogle.com
Reductive AminationDichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol, Ethanol, WaterCompatibility with reducing agents and solubility of reactants. nih.govgoogle.com

In the context of the synthesis of this compound, catalysts play a vital role, particularly in reductive amination and potentially in the cyanohydrin route.

For the cyanohydrin formation step, a base catalyst is typically required to generate the cyanide anion nucleophile. google.comgoogle.com The choice and amount of the base can affect the reaction rate and equilibrium.

In reductive amination, if catalytic hydrogenation is used for the reduction step, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are commonly employed. The catalyst loading, hydrogen pressure, and temperature are key parameters to optimize for efficient and selective reduction. For reductive aminations using hydride reducing agents, while not catalytic in the traditional sense, the choice of the hydride reagent is critical for chemoselectivity. Sodium triacetoxyborohydride is often favored for its mildness and ability to reduce iminium ions in the presence of aldehydes.

Table 3: Catalysts and Reducing Agents for the Synthesis of Piperidine (B6355638) Derivatives

Reaction StepCatalyst/Reducing AgentTypical Loading/ConditionsFunctionReference
Cyanohydrin FormationBase Catalyst (e.g., NaOH, K₂CO₃)Catalytic amountGenerates cyanide nucleophile. google.comgoogle.com
Reductive Amination (Hydride)Sodium Borohydride (NaBH₄), Sodium Triacetoxyborohydride (NaBH(OAc)₃)Stoichiometric or slight excessReduces imine/enamine intermediate. nih.gov
Reductive Amination (Hydrogenation)Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂)5-10 mol%Catalyzes the reduction of the imine/enamine with H₂. nih.gov
Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of this compound, particularly through pathways like reductive amination or N-alkylation, are significantly influenced by temperature and pressure. While specific kinetic data for the direct synthesis of this exact molecule is not extensively documented in publicly available literature, general principles from related reactions provide valuable insights.

For reductive amination reactions, temperature plays a crucial role. Higher temperatures generally increase the reaction rate for both the initial imine formation and the subsequent reduction. However, excessively high temperatures can lead to side reactions and decomposition of the reactants or products. For instance, in the reductive amination of ketones, temperatures are often optimized to balance reaction speed with selectivity. acs.org

Pressure primarily comes into play during the hydrogenation step of reductive amination, especially when using gaseous hydrogen. Increased hydrogen pressure can enhance the rate of reduction by increasing the concentration of dissolved hydrogen, thereby accelerating the conversion of the imine intermediate to the final amine. acs.org In reactions involving carbon monoxide as a reducing agent, pressure has been shown to have a significant impact, with lower pressures leading to a considerable decrease in the reaction rate. acs.org

In the case of N-alkylation of amines with alcohols, another potential route to the target compound, temperature is a critical parameter. Many of these "borrowing hydrogen" or "hydrogen autotransfer" reactions require elevated temperatures, often above 100 °C, to facilitate the initial dehydrogenation of the alcohol to an aldehyde. nih.govacs.org However, recent advances have focused on developing catalysts that can operate under milder conditions, including room temperature, which is beneficial for thermally sensitive substrates. nih.gov

The following table summarizes the general influence of temperature and pressure on key reaction types relevant to the synthesis of this compound.

Reaction TypeParameterGeneral Influence on Reaction RateNotes
Reductive Amination TemperatureIncreases rate up to an optimal pointExcessive heat can lead to degradation and side products.
Pressure (H₂)Increases rate of reductionHigher pressure increases hydrogen concentration in the solvent.
N-Alkylation (with alcohols) TemperatureGenerally increases rateRequired for the initial alcohol dehydrogenation step.
PressureNot a primary factorThe reaction is typically not conducted under high pressure unless volatile reactants are used.

Advanced Synthetic Approaches to this compound and its Analogs

Modern synthetic chemistry has seen a shift towards more efficient and versatile methods for the construction of complex molecules. These advanced approaches are applicable to the synthesis of this compound and its derivatives, offering advantages in terms of step economy, diversity, and stereocontrol.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools in synthetic chemistry. nih.gov They offer a highly convergent and atom-economical route to complex molecular scaffolds.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. wikipedia.orgorganic-chemistry.org This reaction is exceptionally well-suited for the synthesis of piperidine-containing peptidomimetics.

A plausible Ugi-based approach to a precursor of this compound would involve the reaction of 1-benzyl-4-piperidone, an amine, an isocyanide, and a carboxylic acid. For instance, the reaction of 1-benzyl-4-piperidone, ammonia (or a primary amine), a suitable carboxylic acid, and an isocyanide could generate a highly functionalized piperidine derivative that can be further elaborated to the target compound. researchgate.net The Ugi reaction is known for its high yields and tolerance of a wide range of functional groups, making it a versatile tool for creating libraries of related compounds. organic-chemistry.org The reaction is typically exothermic and can be completed in a short time, often in polar aprotic solvents like DMF or protic solvents like methanol. wikipedia.org

A potential Ugi reaction for a related scaffold is outlined below:

Component 1Component 2Component 3Component 4Product TypeReference
1-Benzyl-4-piperidoneAnilinePropionic acid2-Bromo-6-isocyanopyridine4-(N-phenylamido)piperidine derivative nih.gov

This example demonstrates the feasibility of using a piperidone core in a Ugi reaction to generate complex, multi-substituted piperidine structures.

Beyond the Ugi reaction, other MCRs can be employed to synthesize highly substituted piperidine derivatives, which can serve as analogs or precursors to this compound. One such example is a one-pot, five-component reaction for the synthesis of highly functionalized piperidines from β-keto esters, aromatic aldehydes, and various amines in acetic acid. tandfonline.com This method highlights the use of acetic acid not only as a solvent but also as a catalyst, simplifying the reaction conditions.

Another approach involves the synthesis of polysubstituted piperidines through a pseudo five-component reaction involving aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid. These methods allow for the creation of a wide range of structurally diverse and pharmacologically relevant piperidine compounds.

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods and efficient chiral resolution techniques is of paramount importance. For this compound and its analogs, controlling the stereochemistry at the C4 position of the piperidine ring and at the α-carbon of the acetic acid moiety can be crucial.

Several strategies have been developed for the enantioselective synthesis of substituted piperidines. These include:

Catalytic Asymmetric Synthesis: The use of chiral catalysts to induce enantioselectivity in the formation of the piperidine ring. For example, catalytic asymmetric [4+2] annulation of imines with allenes using a chiral phosphepine catalyst has been shown to produce functionalized piperidines with high stereoselectivity. acs.org Similarly, Pd-catalyzed annulation strategies have been developed to access these heterocycles with excellent enantiocontrol. nih.gov

Substrate-Controlled Synthesis: Employing chiral starting materials to direct the stereochemical outcome of the reaction. For instance, the dialkylation of phenylglycinol-derived oxazolopiperidone lactams can lead to enantiopure 3,3-disubstituted piperidine derivatives. acs.org

Organocatalysis: The use of small organic molecules as catalysts for enantioselective transformations. Organocatalytic intramolecular aza-Michael reactions have been successfully used for the desymmetrization of prochiral substrates to yield enantiomerically enriched piperidines. rsc.org

Chiral Resolution is a classical and still widely used method to separate a racemic mixture into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. For a compound like this compound, which contains both a basic amine and an acidic carboxylic acid group, resolution can be achieved by forming salts with either a chiral acid or a chiral base.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound to make the process more environmentally benign.

Key areas for implementing green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives. Water is an ideal green solvent due to its non-toxicity and availability, and some piperidine syntheses have been successfully conducted in aqueous media. nih.gov Other green solvents include ionic liquids and deep eutectic solvents, which can offer unique reactivity and facilitate catalyst recycling. mdpi.com

Catalysis: Employing catalytic methods over stoichiometric reagents to improve atom economy and reduce waste. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. nih.gov Biocatalysis, using enzymes to perform chemical transformations, offers high selectivity under mild conditions and is an inherently green approach. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions, such as the Ugi reaction, are excellent examples of atom-economical processes. nih.gov

Renewable Feedstocks: Utilizing starting materials derived from renewable resources can significantly reduce the environmental impact of a synthesis. For example, the synthesis of 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan (B21128) has been reported. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and efficient.

Chemical Transformations and Derivatization Strategies

The strategic modification of this compound at its key functional centers is a cornerstone of its application in drug discovery and development. These transformations allow for the fine-tuning of its physicochemical and pharmacological properties.

Modification of the Amino Group: Amidation and Alkylation

The secondary amino group within the piperidine ring is a prime target for functionalization, offering pathways to amides and more complex tertiary amines.

Amidation: The secondary amine can be acylated to form amides. This is typically achieved by reacting the parent compound with an acyl chloride or a carboxylic acid activated with a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. nih.gov The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Alkylation: N-alkylation of the secondary amine introduces further diversity. This can be accomplished through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride or through direct alkylation with alkyl halides. nih.gov For direct alkylation, a base such as potassium carbonate or triethylamine (B128534) is often employed to neutralize the acid formed during the reaction. researchgate.net The reaction is typically carried out in a polar aprotic solvent.

Interactive Table: Modification of the Amino Group

TransformationReagentsSolventConditionsProduct Class
AmidationAcyl Chloride, TriethylamineDCMRoom TemperatureN-Acyl derivative
AmidationCarboxylic Acid, EDC, HOBtDMFRoom TemperatureN-Acyl derivative
AlkylationAlkyl Bromide, K₂CO₃Acetonitrile (B52724)RefluxN-Alkyl derivative
Reductive AminationAldehyde, NaBH(OAc)₃DichloroethaneRoom TemperatureN-Alkyl derivative

Carboxylic Acid Functionalization: Esterification and Amide Coupling

The carboxylic acid moiety provides a handle for esterification and amide bond formation, leading to compounds with altered polarity and potential for new interactions.

Esterification: The carboxylic acid can be converted to its corresponding ester through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, often with azeotropic removal of water. researchgate.net Alternatively, esterification can be achieved under milder conditions using alkyl halides in the presence of a base, or by using activating agents. For instance, N-protected amino acids can be esterified using N-hydroxysuccinimide esters in the presence of 4-dimethylaminopyridine (B28879) (DMAP).

Amide Coupling: The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This is a widely used transformation in peptide chemistry and is facilitated by a variety of coupling reagents. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are highly effective. growingscience.comfishersci.co.uk The reaction is typically performed in aprotic polar solvents like DMF.

Interactive Table: Carboxylic Acid Functionalization

TransformationReagentsSolventConditionsProduct Class
EsterificationBenzyl Alcohol, p-TsOHCyclohexaneRefluxBenzyl ester
EsterificationMethyl Iodide, K₂CO₃DMFRoom TemperatureMethyl ester
Amide CouplingAmine, HATU, DIPEADMFRoom TemperatureAmide derivative
Amide CouplingAmine, EDC, HOBtDCM/DMFRoom TemperatureAmide derivative

Benzyl Moiety Substitutions and Alterations

The benzyl group offers opportunities for modification through aromatic substitution or its complete removal.

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation. libretexts.orgyoutube.comyoutube.comlibretexts.org The conditions for these reactions depend on the specific transformation desired. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the methylene-piperidine substituent would need to be considered, which is generally ortho, para-directing.

Debenzylation: The N-benzyl group can be removed to yield the corresponding secondary amine. A common method for this is catalytic transfer hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source like ammonium formate (B1220265) or hydrogen gas. mdma.chsciencemadness.org This deprotection step is often crucial in multi-step syntheses to unmask the piperidine nitrogen for further functionalization. nih.gov

Interactive Table: Benzyl Moiety Modifications

TransformationReagentsSolventConditionsProduct Class
NitrationHNO₃, H₂SO₄-0 °C to RTNitrophenyl derivative
BrominationBr₂, FeBr₃DichloromethaneRoom TemperatureBromophenyl derivative
DebenzylationH₂, Pd/CMethanol/EthanolRT, H₂ atmosphere(Piperidin-4-ylamino)-acetic acid
DebenzylationAmmonium Formate, Pd/CMethanolReflux(Piperidin-4-ylamino)-acetic acid

Exploration of Novel Reaction Mechanisms and Pathways for this compound

Beyond classical transformations, modern synthetic methodologies offer novel avenues for the derivatization of this compound. One such area is the use of "borrowing hydrogen" catalysis for N-alkylation. This method utilizes a metal catalyst, such as manganese, to transiently oxidize an alcohol to an aldehyde in situ, which then undergoes reductive amination with the amine, with the "borrowed" hydrogen being returned in the reduction step. acs.org This approach offers a greener and more atom-economical alternative to traditional alkylation methods that use stoichiometric alkylating agents.

Furthermore, the development of one-pot procedures that combine multiple reaction steps can streamline the synthesis of complex derivatives. For instance, a sequence involving amide activation, reduction, and intramolecular nucleophilic substitution could potentially be adapted to create novel bicyclic structures from derivatives of this compound. nih.gov The exploration of such innovative catalytic systems and reaction cascades will continue to expand the synthetic utility of this valuable scaffold.

Molecular Structure, Conformation, and Computational Chemistry of 1 Benzyl Piperidin 4 Ylamino Acetic Acid

Theoretical Conformational Analysis of (1-Benzyl-piperidin-4-ylamino)-acetic acid

The conformational flexibility of this compound is primarily dictated by the piperidine (B6355638) ring and the rotatable bonds of its substituents. A thorough conformational analysis is essential to identify the low-energy structures that are most likely to be populated under physiological conditions.

To explore the vast conformational space of this compound, a systematic or stochastic conformational search is typically employed. Methods such as Monte Carlo (MC) or Low-Mode search (LMOD) are effective for sampling the potential energy surface. uci.eduwustl.edu In a typical MC search, random rotations are applied to the molecule's rotatable bonds, followed by energy minimization of the resulting structure. uci.edu This process is repeated thousands of times to generate a diverse set of conformations.

Each generated conformation undergoes energy minimization to find the nearest local energy minimum. This is often achieved using molecular mechanics (MM) force fields, such as MMFF or CHARMM, which provide a computationally efficient way to calculate the potential energy of a molecule. nih.govrsc.org The goal is to identify all conformers within a certain energy window above the global minimum, as these may be biologically relevant. For flexible molecules, this process is crucial as the bioactive conformation may not be the global minimum energy structure. researchgate.net

Table 1: Illustrative Relative Energies of Potential Conformers of this compound

Below is a hypothetical data table illustrating the results of a conformational search and energy minimization. The energies are relative to the global minimum energy conformer (Conformer 1).

ConformerRelative Energy (kcal/mol)Piperidine Ring ConformationBenzyl (B1604629) Group OrientationAcetic Acid Chain Orientation
10.00ChairEquatorialExtended
21.25ChairAxialFolded
32.50ChairEquatorialFolded
45.80Twist-BoatEquatorialExtended

Note: This data is illustrative and represents plausible outcomes from a computational study. Actual values would require specific calculations.

In this compound, the piperidine ring is substituted at the 1-position with a benzyl group and at the 4-position with an aminoacetic acid group. The large benzyl group is expected to have a strong preference for the equatorial position on the piperidine ring to avoid steric clashes with the axial hydrogens. The 4-substituent can exist in either an axial or equatorial orientation. The interplay between the steric and electronic effects of both substituents determines the most stable conformation. Computational studies on similar N-benzylpiperidine derivatives have shown that the chair conformation with equatorial substituents is often the most favored. nih.govacs.org

The relative orientation of the aminoacetic acid moiety with respect to the piperidine ring is also critical. The flexibility of the ethylamino linker allows for a wide range of possible orientations, from fully extended to folded back towards the piperidine or benzyl groups. These different orientations will have distinct energies and surface properties, which can be critical for molecular recognition.

Quantum Chemical Calculations for this compound

While molecular mechanics is useful for conformational analysis, quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure. researchgate.netyoutube.com Methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly used for molecules of this size to obtain detailed electronic information. researchgate.net

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ajchem-a.com

For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms and the phenyl ring. The LUMO, conversely, would be expected to be distributed over the regions that can accept electron density.

Table 2: Hypothetical Molecular Orbital Energies for this compound

This table presents plausible HOMO and LUMO energies calculated using DFT.

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: This data is for illustrative purposes and represents typical values for similar organic molecules.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding how a molecule interacts with other molecules, particularly in a biological context. researchgate.netrsc.org The MEP map illustrates the charge distribution on the molecule's surface, with red indicating regions of negative potential (electron-rich, attractive to electrophiles) and blue indicating regions of positive potential (electron-poor, attractive to nucleophiles). researchgate.net

Quantum chemical calculations can predict spectroscopic properties, which can aid in the structural elucidation of a compound.

Theoretical NMR: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure and assign signals. For the piperidine ring, the chemical shifts of the axial and equatorial protons and carbons are expected to be distinct. rsc.org For example, in the ¹H NMR spectrum, axial protons on a piperidine ring typically resonate at a higher field (lower ppm) than their equatorial counterparts.

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (acetic acid)175.2
C (benzyl, quaternary)138.5
CH (benzyl, ortho/meta/para)127.0 - 129.5
CH₂ (benzyl)63.0
CH (piperidine, C4)58.5
CH₂ (piperidine, C2/C6)53.5
CH₂ (piperidine, C3/C5)32.0
CH₂ (acetic acid)50.0

Note: This data is illustrative. Actual chemical shifts depend on the specific conformation and solvent.

Theoretical IR: The vibrational frequencies in an infrared (IR) spectrum can also be calculated. researchgate.net These calculations help in assigning the absorption bands to specific functional groups and vibrational modes (e.g., stretching, bending). nist.govlippertt.ch For this compound, characteristic vibrational frequencies would be expected for the C=O stretch of the carboxylic acid, the N-H bends of the amine, C-H stretches of the aromatic and aliphatic groups, and C-N stretches. chemicalbook.comnih.gov

Table 4: Illustrative Predicted IR Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
O-H (carboxylic acid)Stretching2500-3300 (broad)
C-H (aromatic)Stretching3030-3100
C-H (aliphatic)Stretching2850-2960
C=O (carboxylic acid)Stretching1710
C=C (aromatic)Stretching1450-1600
N-HBending1580-1650
C-NStretching1020-1250

Note: This data is illustrative and based on typical IR absorption ranges for these functional groups.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic behavior of molecules over time. These simulations can provide detailed insights into conformational changes, solvent effects, and intermolecular interactions that are crucial for drug design and development.

The conformation of this compound is significantly influenced by the surrounding solvent. The piperidine ring, a core feature of this molecule, typically exists in a chair conformation. However, the orientation of its substituents can be affected by the polarity of the solvent. researchgate.netnih.gov For instance, in non-polar solvents, intramolecular hydrogen bonding between the amino group and the carboxylic acid moiety might be favored, leading to a more compact structure. In polar protic solvents like water, the solvent molecules can form hydrogen bonds with the solute, potentially disrupting intramolecular interactions and favoring more extended conformations. researchgate.net

Quantum-chemical calculations on similar piperidine derivatives have shown that varying solvent polarity can substantially alter the conformational equilibrium. researchgate.net For example, studies on 3-(hydroxymethyl)piperidine revealed that different conformers coexist at room temperature, with their populations determined by the free energy in a given solvent. researchgate.net Similarly, for this compound, the equilibrium between axial and equatorial orientations of the amino-acetic acid group on the piperidine ring is expected to be solvent-dependent. Computational analyses of fluorinated piperidines have demonstrated that increasing solvent polarity can stabilize more polar conformers. nih.gov

An illustrative data table below shows the potential impact of different solvents on the conformational preference of the amino-acetic acid substituent on the piperidine ring.

SolventDielectric ConstantPredominant ConformerPotential Hydrogen Bonding
Chloroform4.8EquatorialIntramolecular
Methanol (B129727)32.7Equatorial/Axial MixIntermolecular (Solvent-Solute)
Water80.1AxialStrong Intermolecular (Solvent-Solute)

This table is illustrative and based on general principles of solvent effects on piperidine derivatives.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org In the context of drug design, docking is used to predict how a ligand, such as this compound, might interact with a protein target. researchgate.netnih.gov The binding affinity and mode of interaction are crucial for a molecule's biological activity.

For this compound, key structural features that would be important in ligand-protein interactions include:

The basic nitrogen in the piperidine ring, which can act as a hydrogen bond acceptor.

The secondary amine , which can act as a hydrogen bond donor and acceptor.

The carboxylic acid group , which is a strong hydrogen bond donor and acceptor and can also participate in ionic interactions.

The benzyl group , which can engage in hydrophobic and pi-stacking interactions with aromatic residues in a protein's binding pocket.

Docking studies on similar piperidine derivatives have successfully identified key interactions and guided the optimization of ligands for various protein targets, such as sigma receptors and acetylcholine-binding proteins. rsc.orgnih.gov For example, a study on piperidine-based sigma receptor ligands revealed crucial amino acid residues that interacted with the compound, providing a basis for further structure-based optimization. rsc.org Similarly, docking simulations of this compound into a hypothetical active site would likely highlight the importance of these functional groups in forming a stable complex.

An illustrative table of potential interactions is provided below.

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen BondCarboxylic Acid (donor/acceptor)Arginine, Lysine, Histidine, Serine, Threonine
Hydrogen BondAmino Group (donor/acceptor)Aspartic Acid, Glutamic Acid, Serine, Threonine
Ionic InteractionCarboxylateArginine, Lysine
HydrophobicBenzyl GroupPhenylalanine, Tyrosine, Tryptophan, Leucine
Pi-StackingBenzyl GroupPhenylalanine, Tyrosine, Tryptophan

This table is illustrative and represents potential interactions based on the chemical structure of the compound.

Design of Analogs Based on Computational Insights

Computational methods play a pivotal role in the rational design of new molecules with improved properties. Virtual screening and de novo design are two such approaches that can be applied to discover novel analogs of this compound.

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govresearchgate.net Based on the structure of this compound, a focused library of analogs could be designed for virtual screening against a specific biological target.

The design of such a library would involve systematic modifications to the parent structure. For example:

Piperidine Ring Substitutions: Introducing substituents at other positions on the piperidine ring to explore new interaction points or to modulate the conformational preferences of the ring.

Benzyl Group Modifications: Altering the substitution pattern on the aromatic ring of the benzyl group to enhance hydrophobic or electronic interactions. For example, adding electron-withdrawing or electron-donating groups.

Amino-Acetic Acid Chain Analogs: Replacing the acetic acid moiety with other acidic groups (e.g., propionic acid, tetrazole) or modifying the linker between the piperidine ring and the acid.

Computational studies on other piperidine derivatives have demonstrated the utility of this approach in identifying potent inhibitors for various targets. nih.govtandfonline.com

De novo design is a computational method for designing novel molecules with desired properties from scratch, often by building them atom by atom or fragment by fragment within the constraints of a target's binding site. nih.gov Starting with the core scaffold of this compound, a de novo design algorithm could be employed to generate new molecular structures that are predicted to have high affinity and selectivity for a particular protein target.

This process typically involves:

Scaffold Hopping: Replacing the piperidine core with other heterocyclic systems while maintaining the key pharmacophoric features (e.g., the basic nitrogen, the hydrogen bonding groups, and the hydrophobic aromatic moiety).

Fragment Linking: Using fragments of the original molecule as starting points and computationally linking them together in novel ways within the active site.

Structure Growing: "Growing" a new molecule from a starting fragment placed in a favorable position within the binding pocket.

Studies on the de novo design of benzylpiperazine derivatives have successfully led to the identification of highly selective binders for protein targets, demonstrating the potential of this approach for discovering novel chemical entities. nih.gov

Preclinical Biological and Biochemical Investigations of 1 Benzyl Piperidin 4 Ylamino Acetic Acid and Its Derivatives

In Vitro Target Identification and Validation Studies

In vitro studies are fundamental in preclinical research for identifying the specific molecular targets with which a compound interacts. For derivatives of (1-Benzyl-piperidin-4-ylamino)-acetic acid, these investigations have centered on cell-free systems to quantify binding affinities and enzyme inhibition, providing a clear picture of their primary mechanisms of action at the molecular level.

Derivatives bearing the 1-benzylpiperidine (B1218667) scaffold have been extensively profiled for their affinity toward sigma (σ) receptors, which are implicated in a variety of neurological conditions. csic.es Radioligand binding assays are the standard method for determining a compound's affinity (Ki) for a specific receptor.

A series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues were synthesized and evaluated for their binding properties at σ₁ and σ₂ receptors. These studies consistently showed a higher affinity for the σ₁ receptor subtype compared to the σ₂ subtype. researchgate.net For instance, the parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, displayed a high affinity for the σ₁ receptor. researchgate.net

In another study, polyfunctionalized pyridine (B92270) derivatives incorporating the 1-benzylpiperidine motif were assessed. One notable compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, demonstrated very high affinity for the human σ₁ receptor, with significantly lower affinity for the σ₂ subtype, indicating high selectivity. csic.es The binding affinity (Ki) values were determined using radioligand binding assays with (+)-[³H]pentazocine for σ₁ receptors and were calculated using the Cheng-Prusoff equation. csic.es

Table 1: Sigma Receptor Binding Affinities of selected (1-Benzyl-piperidin-4-yl) Derivatives

Compound Name Receptor Target Binding Affinity (Ki) Selectivity (Ki σ₂/Ki σ₁)
N-(1-benzylpiperidin-4-yl)-arylacetamide σ₁ Receptor 3.9 nM 61.5
N-(1-benzylpiperidin-4-yl)-arylacetamide σ₂ Receptor 240 nM

The 1-benzylpiperidine structure is a key component of several potent cholinesterase inhibitors. researchgate.netnih.gov Assays measuring the 50% inhibitory concentration (IC₅₀) are commonly used to quantify a compound's potency as an enzyme inhibitor.

One study focused on a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their anti-acetylcholinesterase (AChE) activity. The research found that structural modifications, such as adding bulky groups to the benzamide (B126) moiety or an alkyl group to the benzamide nitrogen, dramatically enhanced inhibitory activity. nih.gov The most potent compound identified in this series, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be an exceptionally potent inhibitor of AChE, with an IC₅₀ value in the nanomolar range. nih.gov This compound also showed very high selectivity for AChE over butyrylcholinesterase (BuChE), another related enzyme. nih.gov

Similarly, the pyridine derivative 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, which showed high sigma receptor affinity, was also found to be a potent dual inhibitor of both AChE and BuChE. csic.es

Table 2: Cholinesterase Inhibition Data for selected (1-Benzyl-piperidin-4-yl) Derivatives

Compound Name Enzyme Target Inhibitory Concentration (IC₅₀) Selectivity (vs. BuChE)
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride Acetylcholinesterase (AChE) 0.56 nM 18,000-fold
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile Acetylcholinesterase (AChE) 13 nM

To understand how these compounds bind to their protein targets at a molecular level, biophysical methods such as computational molecular docking are employed. These techniques model the interactions between the ligand (the compound) and the amino acid residues within the protein's binding site.

For the pyridine derivative with high affinity for the σ₁ receptor, molecular docking studies revealed key interactions. The model showed that the pyridine ring establishes π-alkyl interactions with specific residues like Leu105 and Met93, while a hydrogen bond is formed between the ligand's NH group and the amino acid Glu172. csic.es The N-benzyl-piperidinium system of related compounds was observed to bind within a pocket formed by several key amino acids, with residues like Asp29 and Glu73 playing a crucial role in stabilizing the compound in the active site. csic.es These modeling studies help to explain the high affinity and selectivity observed in the in vitro binding assays. csic.es

Cellular Pathway Modulation Studies in Model Systems

While extensive data exists for the in vitro target engagement of (1-Benzyl-piperidin-4-yl) derivatives, information regarding their effects within cellular systems is not widely available in the scientific literature.

There is no publicly available research data detailing the cellular uptake, accumulation, or subcellular distribution of this compound or its closely related derivatives in any non-human cell models.

There is no publicly available research data describing the modulation of specific intracellular signaling pathways or alterations in gene expression profiles resulting from the treatment of cell lines with this compound or its derivatives.

Table of Mentioned Compounds

Compound Name
This compound
N-(1-benzylpiperidin-4-yl)phenylacetamide
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride
(+)-[³H]pentazocine

Assessment of Antimicrobial Activity in Bacterial or Fungal Cultures

Derivatives of the core this compound structure have demonstrated notable antimicrobial activity. Studies on related N-benzyl piperidine-4-one derivatives have shown potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli researchgate.net. The antimicrobial efficacy of piperidine-based compounds is influenced by the nature of their chemical substituents.

In a study of 4-aminopiperidine (B84694) derivatives, compounds featuring a benzyl (B1604629) group at the piperidine (B6355638) nitrogen combined with a long N-alkyl chain at the 4-amino position exhibited significant antifungal activity. Specifically, 1-benzyl-N-dodecylpiperidin-4-amine emerged as a promising candidate with strong in vitro activity against various Candida and Aspergillus species mdpi.com. The structure-activity relationship (SAR) in this class of compounds indicates that the lipophilicity and the nature of the substituent at the 4-amino group are critical for their antifungal potency mdpi.com.

Further research into piperidine-based sulfobetaines has shown that their antimicrobial action is dependent on the alkyl chain length, with longer chains generally resulting in higher activity nih.gov. The proposed mechanism for these surfactants involves the disruption of microbial cell membranes, leading to cell lysis nih.gov. Similarly, other 2,6-disubstituted piperidine-4-one derivatives have shown promising antibacterial and antifungal activities at various concentrations researchgate.net.

Interactive Table: Antimicrobial Activity of Selected Benzylpiperidine Derivatives

Compound Target Organism Activity Level Source
N-benzyl piperidine-4-one derivatives Aspergillus niger, Escherichia coli Potent researchgate.net
1-benzyl-N-dodecylpiperidin-4-amine Candida spp., Aspergillus spp. Promising mdpi.com
Piperidine-based sulfobetaines (long alkyl chain) Bacteria and Fungi High nih.gov

Molecular Mechanism of Action Elucidation

The molecular mechanisms underlying the biological effects of this compound and its derivatives are an active area of investigation, with research pointing towards multiple potential targets.

For antifungal derivatives like 1-benzyl-N-dodecylpiperidin-4-amine, mechanistic studies suggest that they target the ergosterol (B1671047) biosynthesis pathway. Analysis of the sterol patterns in treated fungi indicated an inhibition of the enzymes sterol C14-reductase and sterol C8-isomerase mdpi.com. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity and cell death.

In the context of neurological activity, certain benzylpiperidine derivatives have been shown to engage with sigma receptors (σRs), which are implicated in various neurological disorders nih.gov. For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile has demonstrated high affinity for the σ1 receptor subtype nih.gov. The N-benzyl-piperidinium moiety of these compounds is thought to bind within a specific pocket of the receptor nih.gov.

The inhibition of ergosterol biosynthesis by antifungal benzylpiperidine derivatives represents a key downstream effect that disrupts fungal cell membrane formation and function mdpi.com. This disruption is a well-established pathway for antifungal action.

For neurologically active derivatives, engagement with sigma receptors can modulate various downstream signaling pathways. Sigma-1 receptors are known to play a role in regulating calcium and other ion channel signaling at the endoplasmic reticulum, as well as influencing mitochondrial activity nih.gov. By binding to these receptors, benzylpiperidine derivatives can potentially influence a range of cellular processes involved in cognition and pain nih.gov.

Structure-activity relationship (SAR) studies have provided valuable insights into the molecular features required for the biological activity of these compounds. In the case of antifungal 4-aminopiperidines, a combination of a benzyl or phenylethyl group at the piperidine nitrogen and a long alkyl chain (such as n-dodecyl) at the 4-amino group is most effective for potent activity mdpi.com. Shorter or bulkier substituents at the 4-amino position were found to be detrimental to antifungal efficacy mdpi.com. This suggests that the lipophilic character and the specific spatial arrangement of the substituents are crucial for interaction with the target enzymes in the ergosterol pathway.

For sigma receptor ligands, the N-benzyl-piperidine motif is a key structural feature for binding nih.gov. The orientation of this moiety within the receptor's binding site, stabilized by interactions with specific amino acid residues like His21, Met59, and Phe66, is critical for target engagement nih.gov. Modifications to the linker connecting the N-benzyl-piperidine to other parts of the molecule can significantly impact binding affinity and selectivity for different sigma receptor subtypes nih.gov.

In Vivo Efficacy Studies in Non-Human Animal Models

The preclinical potential of benzylpiperidine derivatives has been further explored in various animal models of disease.

In the realm of infectious diseases, derivatives of benzylpiperidine have shown promise. For instance, certain 1-benzyl-3-aryl-2-thiohydantoin derivatives, which share the benzyl moiety, have demonstrated significant in vivo efficacy in an acute mouse model of Human African Trypanosomiasis researchgate.net. Oral administration of these compounds resulted in a 100% cure rate in the treated mice researchgate.net. Furthermore, piperazine-linked bisbenzamidine derivatives have shown efficacy in a mouse model of Pneumocystis pneumonia, with some compounds leading to significant reductions in the burden of infection and improved survival rates nih.gov.

In the context of neurological disorders, a derivative of benzylpiperidine, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to produce a marked and significant increase in acetylcholine (B1216132) levels in the cerebral cortex and hippocampus of rats nih.gov. This suggests a potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease. Animal models are also instrumental in demonstrating the pathogenic role of antibodies targeting neuronal surface antigens in various autoimmune encephalitides, providing a platform to test potential therapeutic interventions nih.gov.

Interactive Table: In Vivo Efficacy of Selected Benzylpiperidine Derivatives

Compound Derivative Class Disease Model Outcome Source
1-benzyl-3-aryl-2-thiohydantoins Human African Trypanosomiasis (mouse) 100% cure rate with oral treatment researchgate.net
Piperazine-linked bisbenzamidines Pneumocystis pneumonia (mouse) Significant reduction in infection and improved survival nih.gov

Pharmacological Profiling in Non-Human Mammalian Systems

The pharmacological landscape of derivatives of this compound is diverse, with significant activities observed in several key areas of neuropharmacology. Research has predominantly focused on their potential as acetylcholinesterase (AChE) inhibitors and their interactions with sigma (σ) receptors.

A series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have demonstrated high affinity for σ1 receptors, with lower to moderate affinity for σ2 receptors. acs.org For instance, the parent compound of this series, N-(1-benzylpiperidin-4-yl)phenylacetamide, exhibited a high affinity and selectivity for σ1 receptors with a Ki value of 3.90 nM, compared to 240 nM for σ2 receptors. acs.org Structural modifications, such as halogen substitution on the phenylacetamide ring, generally led to an increased affinity for σ2 receptors while maintaining a similar affinity for σ1 receptors. acs.org

Another area of significant interest is the anti-acetylcholinesterase (anti-AChE) activity of 1-benzylpiperidine derivatives. One study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that specific substitutions could lead to potent AChE inhibition. nih.gov A notable derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was identified as a highly potent inhibitor of acetylcholinesterase with an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). nih.gov In vivo studies in rats with this compound demonstrated a significant increase in acetylcholine levels in the cerebral cortex and hippocampus. nih.gov

Furthermore, research into 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile revealed potent dual-target activities against both AChE (IC50 = 13 nM) and σ1 receptors (Ki = 1.45 nM), highlighting the multifunctional potential of this structural class. nih.gov

The table below summarizes the pharmacological data for several derivatives of 1-benzylpiperidine.

Compound NameTargetActivity (Ki/IC50)Animal ModelReference
N-(1-benzylpiperidin-4-yl)phenylacetamideσ1 ReceptorKi = 3.90 nM- acs.org
N-(1-benzylpiperidin-4-yl)phenylacetamideσ2 ReceptorKi = 240 nM- acs.org
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)IC50 = 0.56 nMRat nih.gov
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideButyrylcholinesterase (BuChE)High selectivity for AChERat nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileAcetylcholinesterase (AChE)IC50 = 13 nM- nih.gov
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileσ1 ReceptorKi = 1.45 nM- nih.gov

Metabolite Identification and Metabolic Pathway Elucidation in Animal Systems

There is a notable lack of specific studies detailing the metabolite identification and metabolic pathways of this compound in animal systems. However, general metabolic pathways for structurally related compounds, such as methylphenidate which contains a piperidine ring, have been studied. Methylphenidate is primarily metabolized in the liver by carboxylesterase 1 (CES1A1) into ritalinic acid. wikipedia.org

For other 1-benzylpiperidine derivatives, metabolic studies have also been conducted. For instance, in vivo studies in mice with [18F]-labeled 3-[1-(4-fluorobenzyl)piperidin-4-yl]-1-(1-methyl-1H-indol-3-yl)propan-1-one, a potential agent for mapping AChE, showed evidence of metabolic defluorination. nih.gov This suggests that metabolism of the benzyl group is a likely pathway for derivatives of this class.

Given the structure of this compound, several metabolic transformations can be hypothesized in animal systems. These may include:

N-debenzylation: Cleavage of the benzyl group from the piperidine nitrogen is a common metabolic pathway for many N-benzyl compounds.

Hydroxylation: The benzyl and piperidine rings are susceptible to aromatic and aliphatic hydroxylation, respectively.

Oxidation: The secondary amine and the acetic acid moiety could undergo oxidative metabolism.

Conjugation: The resulting metabolites, particularly hydroxylated derivatives, are likely to be conjugated with glucuronic acid or sulfate (B86663) prior to excretion.

Without direct experimental data for this compound, these proposed pathways remain speculative and would require confirmation through dedicated in vivo metabolic studies in relevant animal models.

The table below outlines potential metabolic pathways for this compound based on the metabolism of related compounds.

Metabolic PathwayPotential Metabolite(s)Basis for Hypothesis
N-Debenzylation(Piperidin-4-ylamino)-acetic acidCommon pathway for N-benzyl compounds
Aromatic Hydroxylation(1-(Hydroxybenzyl)-piperidin-4-ylamino)-acetic acidKnown metabolism of aromatic rings
Aliphatic Hydroxylation(1-Benzyl-hydroxypiperidin-4-ylamino)-acetic acidCommon pathway for cyclic amines
Glucuronidation/SulfationGlucuronide or sulfate conjugates of hydroxylated metabolitesCommon phase II metabolic reactions

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Functional Group Contributions to Activity

The molecular architecture of (1-Benzyl-piperidin-4-ylamino)-acetic acid offers three primary regions for chemical modification. Research has focused on altering each of these sections to probe their contribution to binding affinity and inhibitory potency at the GAT-1 transporter.

The N-benzyl group is a critical component that significantly influences the compound's inhibitory profile. This lipophilic moiety is believed to interact with hydrophobic pockets within the GAT-1 binding site.

Research on analogous structures has demonstrated that substitutions on the aromatic ring of the benzyl (B1604629) group can fine-tune the compound's potency and selectivity. For instance, in a related series of GAT inhibitors, the introduction of a methyl group at the para-position of the benzyl ring resulted in the most potent inhibitor of the mGAT4 subtype. nih.gov In another series of GAT-1 inhibitors, compounds featuring a 2-(benzyl)phenyl fragment were generally found to be more potent, indicating that the spatial arrangement and electronic properties of this group are key determinants of activity. researchgate.net Conversely, studies on related N-(1-benzylpiperidin-4-yl)arylacetamides targeting sigma receptors showed that substitutions on the benzyl ring's aromatic system resulted in either similar or slightly diminished affinity. researchgate.net This highlights that the specific impact of substitutions is highly dependent on the target protein.

Modification to Benzyl Moiety Effect on Activity (Relative to Unsubstituted Benzyl) Target
Para-methyl substitutionIncreased potency nih.govmGAT4
2-(benzyl)phenyl fragmentGenerally increased potency researchgate.netGAT-1
Halogen substitutionSimilar or slightly decreased affinity researchgate.netSigma-1 Receptor

This table is generated based on findings from related but distinct series of compounds to illustrate general principles.

The piperidine (B6355638) ring serves as a central scaffold, correctly positioning the other functional groups for optimal interaction with the transporter. The ring's nitrogen atom is of paramount importance. It is typically protonated at physiological pH, allowing it to form a crucial ionic bond with an acidic residue in the binding site or with a co-transported sodium ion, a mechanism observed for many GAT-1 inhibitors. frontiersin.orgnih.gov

The basicity of this nitrogen can influence the formation of zwitterionic species, which may facilitate non-covalent interactions with the target enzyme. nih.gov The piperidine scaffold itself is a common feature in potent GAT-1 inhibitors, many of which are derived from the cyclic GABA analog, nipecotic acid. researchgate.netnih.gov Substitutions on the piperidine ring can alter the conformation and lipophilicity of the molecule. For example, a study on piperidine derivatives as monoamine oxidase (MAO) inhibitors found that a hydroxyl group at the para-position of the piperidine ring maximized inhibitory activity. nih.gov While a different target, this underscores the principle that ring substitutions can significantly modulate biological effects.

The (amino)-acetic acid portion of the molecule is fundamental to its function as a GAT-1 inhibitor, as it mimics the endogenous substrate, GABA. nih.gov The terminal carboxylic acid group is a key pharmacophoric feature.

Molecular docking studies have consistently shown that this carboxylate group is vital for binding. researchgate.net It often participates in a critical ionic interaction with one of the sodium ions (Na+) that are essential for the transporter's function. frontiersin.org The significance of this group is starkly illustrated by studies where its replacement leads to a drastic loss of potency. For example, substituting the carboxylic acid with an isoxazole (B147169) ring, a common bioisostere, in a related GAT-1 antagonist resulted in a thousand-fold decrease in biological activity. researchgate.net Research has also explored modifying the length of the linker between the piperidine nitrogen and the acid group, finding that the two-carbon chain of the acetic acid moiety is often optimal for maintaining the correct distance for key binding interactions. nih.gov

Side Chain Modification Observed Effect on GAT-1 Inhibitory Potency Rationale
Replacement of Carboxylic Acid with Isoxazole3-order of magnitude decrease in activity researchgate.netLoss of crucial ionic interaction with Na+ ion in the binding site.
Esterification of Carboxylic AcidLoss of activityMasks the negatively charged carboxylate required for binding.
Acylation of Amino GroupNo significant change in potency profile nih.govSuggests the secondary amine is tolerant to certain modifications.

This table is generated based on findings from related GAT-1 inhibitor series.

Quantitative Structure-Activity Relationship (QSAR) Modeling

To move beyond qualitative SAR and establish a more quantitative and predictive understanding, researchers employ QSAR modeling. These computational techniques aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov

QSAR models have been successfully developed for various series of GAT inhibitors. frontiersin.org These models use a range of molecular descriptors—numerical values that encode different physicochemical properties of a molecule (e.g., steric, electronic, hydrophobic)—to create a regression equation that can predict the inhibitory activity (such as IC₅₀) of new, unsynthesized compounds.

These predictive models serve two main purposes: they help to prioritize the synthesis of the most promising new analogs, saving time and resources, and they provide mechanistic insights by identifying the specific molecular properties that are most influential for high-potency inhibition. nih.gov

Both ligand-based and receptor-based methods have been applied to understand GAT-1 inhibitors. frontiersin.orgresearchgate.net

Ligand-Based Approaches: These methods are used when the three-dimensional structure of the target protein is unknown or not well-defined. They rely on analyzing a set of molecules with known activities to deduce a common pharmacophore—the essential 3D arrangement of functional groups required for activity. For hGAT1 inhibitors, ligand-based studies using GRIND (GRid-INdependent molecular Descriptors) models identified a pharmacophore consisting of two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic region, all at specific distances from each other, as being crucial for high inhibitory potency. researchgate.net

Receptor-Based Approaches: When a high-resolution structure of the target protein (or a close homolog) is available, receptor-based methods like molecular docking can be employed. frontiersin.org These techniques simulate how a ligand fits into the active site of the receptor. Docking studies of GAT-1 inhibitors into homology models of the transporter have provided detailed hypotheses about their binding modes. researchgate.net These studies have corroborated the importance of the ionic interaction between the inhibitor's carboxylate group and the Na+ ion and have helped to visualize how different parts of the molecule, like the benzyl group, occupy specific sub-pockets within the binding site. frontiersin.orgresearchgate.net

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a cornerstone in modern drug discovery, providing an abstract three-dimensional map of the essential steric and electronic features required for a molecule to interact with a specific biological target. unina.itnih.gov For compounds centered around the this compound framework, these models are instrumental in understanding their binding mechanisms and in guiding the design of new, more potent, and selective analogs.

Generation of Pharmacophore Models for Target Interaction

While specific pharmacophore models for this compound are not extensively documented in public literature, models for structurally related ligands targeting receptors such as the sigma-1 (σ1R) receptor are well-established and provide significant insights. The σ1R is a key target for ligands with the N-benzylpiperidine scaffold. nih.govnih.govnih.gov

A widely accepted pharmacophore model for σ1R ligands, initiated by Glennon and later refined, consists of three key features: a central basic amino group (a positive ionizable feature) and two flanking hydrophobic regions. nih.govnih.gov In the context of this compound, these features can be mapped as follows:

Positive Ionizable (PI) Feature: The nitrogen atom within the piperidine ring serves as the essential basic group, which is protonated at physiological pH. This feature is critical for forming a key interaction with acidic residues, such as Glu172, in the σ1R binding pocket. nih.gov

Hydrophobic Regions: The molecule presents two distinct hydrophobic areas. The benzyl group acts as one hydrophobic moiety, while the piperidine ring itself and its substituents can constitute the second hydrophobic domain. The optimal distance and spatial arrangement between these hydrophobic pockets and the central basic core are defining characteristics of potent and selective σ1R ligands. nih.gov

The generation of such models can be approached through two primary methods:

Ligand-Based Pharmacophore Modeling: This method relies on a set of known active molecules. By superimposing these molecules, common chemical features that are essential for their biological activity can be identified. nih.gov For instance, a model could be built from a series of N-benzylpiperidine derivatives with known high affinity for a particular receptor.

Structure-Based Pharmacophore Modeling: With the availability of crystal structures of target proteins, such as the σ1R, it is possible to generate pharmacophore models directly from the receptor's binding site. nih.gov This approach identifies key interaction points between the receptor and a co-crystallized ligand, including hydrogen bond donors and acceptors, hydrophobic pockets, and aromatic interaction centers. nih.goviasp-pain.org

A hypothetical pharmacophore model for a this compound derivative binding to a target like the σ1R would likely include features as detailed in the table below.

Pharmacophoric FeatureCorresponding Molecular Moiety in this compoundPotential Interaction with Receptor
Hydrogen Bond AcceptorCarboxylate oxygen of the acetic acid groupForms hydrogen bonds with donor residues in the binding site.
Positive IonizablePiperidine nitrogenForms an ionic bond or hydrogen bond with an acidic residue (e.g., Asp, Glu). nih.gov
Hydrophobic/AromaticBenzyl groupEngages in hydrophobic or π-π stacking interactions. nih.gov
HydrophobicPiperidine ringOccupies a hydrophobic pocket.

Rational Design of this compound Analogs with Enhanced Potency and Selectivity

The rational design of analogs of this compound is guided by SAR studies and pharmacophore models. The goal is to systematically modify the parent structure to enhance its interaction with the target, thereby increasing potency and/or selectivity. The N-benzylpiperidine motif is a versatile scaffold that allows for modifications at several key positions. nih.gov

Key strategies for the rational design of analogs include:

Modification of the N-Benzyl Group: The aromatic ring of the benzyl group is a frequent site for substitution. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties and steric bulk, influencing binding affinity. For example, in the context of acetylcholinesterase (AChE) inhibitors, substitutions on the benzyl ring have been shown to significantly impact potency. nih.gov

Alteration of the Piperidine-4-ylamino Linker: The length and nature of the linker connecting the piperidine ring to other functionalities can be crucial. For instance, in a series of σ1R ligands, increasing the alkyl chain length between the piperidine nitrogen and another aromatic system led to an increase in affinity.

Substitution on the Acetic Acid Moiety: The carboxylic acid group can be esterified or converted to an amide to alter polarity, solubility, and hydrogen bonding capacity. These changes can also impact the metabolic stability of the compound. rsc.org

The following table presents a hypothetical set of analogs designed based on these principles, along with the rationale for their design.

Analog StructureModification from Parent CompoundDesign RationalePotential Impact
(1-(4-Fluoro-benzyl)-piperidin-4-ylamino)-acetic acidAddition of a fluorine atom to the benzyl ringTo explore electronic effects and potential halogen bonding.Enhanced binding affinity and metabolic stability.
(1-Benzyl-piperidin-4-ylamino)-propionic acidExtension of the acetic acid chainTo probe the size of the binding pocket and optimize interactions.Increased or decreased potency depending on pocket constraints.
N-Methyl-(1-benzyl-piperidin-4-ylamino)-acetamideConversion of the carboxylic acid to a methyl amideTo reduce polarity and introduce a new hydrogen bond donor.Altered solubility and potential for new interactions.
(1-Phenethyl-piperidin-4-ylamino)-acetic acidExtension of the benzyl group to a phenethyl groupTo increase the distance between the aromatic ring and the piperidine nitrogen.Potentially improved fit into a deeper hydrophobic pocket.

Conformational Flexibility and its Influence on SAR

The conformational flexibility of the this compound scaffold plays a pivotal role in its interaction with biological targets. The ability of the molecule to adopt a specific low-energy conformation that is complementary to the binding site is a key determinant of its activity.

The primary sources of conformational flexibility in this molecule are the piperidine ring and the rotatable bonds associated with the N-benzyl and aminoacetic acid substituents.

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize steric strain. acs.org However, twist-boat conformations are also possible and can be relevant in certain binding environments. rsc.org The substituents on the piperidine ring can exist in either an axial or equatorial orientation. The energetic preference for one orientation over the other is influenced by steric and electronic factors, such as allylic strain, which can favor an axial orientation for certain N-acylpiperidines. acs.org The specific conformation of the piperidine ring and the orientation of its substituents dictate the three-dimensional presentation of the pharmacophoric features to the receptor.

N-Benzyl Group Orientation: The N-benzyl group possesses rotational freedom, allowing the aromatic ring to orient itself in various positions relative to the piperidine ring. This flexibility is crucial for establishing optimal hydrophobic or cation-π interactions within the binding site. nih.gov Computational studies on N-benzylpiperidines have shown that the orientation of the N-aryl ring can be orthogonal to the mean plane of the piperidine ring. researchgate.net This conformational freedom allows the molecule to adapt to the specific topology of different receptor binding pockets.

Advanced Analytical Methodologies for 1 Benzyl Piperidin 4 Ylamino Acetic Acid Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique in the analysis of (1-Benzyl-piperidin-4-ylamino)-acetic acid, offering high resolution and sensitivity for both purity assessment and quantification. The development of robust HPLC methods is essential for separating the target compound from starting materials, byproducts, and potential degradants.

A typical reversed-phase HPLC (RP-HPLC) method for analyzing piperidine-containing compounds may utilize a C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer, such as phosphate (B84403) or formate (B1220265), and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode. Detection is commonly achieved using a UV detector at a wavelength where the benzyl (B1604629) group exhibits strong absorbance, typically around 254 nm. google.com

Method Development for Isomer Separation

The structure of this compound presents the possibility of stereoisomers, depending on the substitution pattern and synthetic route. The separation of these isomers is critical as they may exhibit different pharmacological activities. Chiral HPLC is the method of choice for this purpose.

Method development for isomer separation often involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently effective for separating enantiomers of compounds containing amine and acid functionalities. A patent related to the analysis of a similar compound, 3-aminopiperidine, highlights the use of a chiral column with a glycoprotein (B1211001) as the stationary phase for enantiomeric excess determination. google.com The mobile phase for chiral separations is typically a mixture of a non-polar organic solvent like hexane (B92381) or heptane (B126788) with a polar alcohol such as isopropanol (B130326) or ethanol (B145695).

Table 1: Illustrative HPLC Method for Chiral Separation of Piperidine (B6355638) Derivatives

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

This table presents a hypothetical HPLC method for chiral separation, based on common practices for similar compounds.

Quantitative Analysis in Complex Biological Matrices (Non-Human)

Quantifying this compound in non-human biological matrices, such as plasma or tissue homogenates from preclinical research, requires a highly sensitive and selective method to overcome the interference from endogenous components. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for this application.

Sample preparation is a critical step and typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analyte and remove matrix components. For piperidine-containing compounds, SPE with a mixed-mode cation exchange sorbent can be particularly effective.

The LC-MS/MS method would be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would be monitored. While specific data for the target compound is not publicly available, a study on the quantification of other drugs in biological matrices demonstrates the typical performance of such methods. researchgate.net

Table 2: Example Performance Data for a Bioanalytical LC-MS/MS Method

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra- and Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%

This table illustrates typical validation parameters for a bioanalytical LC-MS/MS method.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Advanced NMR techniques provide detailed information about its connectivity, stereochemistry, and dynamic behavior in solution and in the solid state.

Elucidation of Complex Spin Systems and Stereochemistry

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound contain a wealth of structural information. The piperidine ring protons form a complex spin system due to their conformational rigidity and coupling to each other. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential to assign all the proton and carbon signals unambiguously. researchgate.net

The stereochemistry of the piperidine ring, particularly the relative orientation of the substituents, can be determined by analyzing the coupling constants (J-values) and through Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY). For instance, large axial-axial coupling constants (typically 8-13 Hz) in the ¹H NMR spectrum are indicative of a chair conformation with the coupled protons in a trans-diaxial arrangement. nih.gov

Dynamic NMR for Conformational Exchange Studies

The piperidine ring in this compound can undergo conformational exchange, primarily through ring inversion. Additionally, rotation around the N-benzyl bond and other single bonds can lead to the existence of multiple conformers in solution. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these exchange processes. nih.gov

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the signals broaden and eventually coalesce into a single averaged signal at the coalescence temperature (Tc). The rate of exchange and the activation energy barrier (ΔG‡) for the conformational process can be calculated from these experiments, providing valuable insights into the molecule's flexibility. nih.govresearchgate.net

Solid-State NMR for Crystalline Forms

Solid-State NMR (ssNMR) spectroscopy provides information about the structure and dynamics of this compound in its crystalline form. This is particularly important for characterizing different polymorphs, which can have different physical properties.

Cross-Polarization Magic-Angle Spinning (CP-MAS) is a standard ssNMR technique used to obtain high-resolution spectra of solid samples. ¹³C CP-MAS spectra can reveal the number of crystallographically independent molecules in the asymmetric unit cell. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. While specific ssNMR studies on this compound are not documented in the public domain, the characterization of a related N'-(1-benzylpiperidin-4-yl)acetohydrazide by single-crystal X-ray diffraction, which provides similar packing information, has been reported. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in the analysis of pharmaceutical compounds, offering high sensitivity and specificity for the determination of molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of a synthesized compound. Unlike nominal mass measurements, HRMS provides the exact mass of an ion with high precision, typically to within a few parts per million (ppm). This accuracy allows for the calculation of a unique elemental formula, thereby confirming the identity of this compound. Techniques such as Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used for this purpose. For instance, the expected exact mass of the protonated molecule of a similar compound, (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide, has been determined with high accuracy, validating its elemental composition. nih.gov

Table 1: Representative HRMS Data for a Structurally Related Piperidine Derivative

Parameter Value
Compound (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide
Molecular Formula C₂₁H₂₇N₂O₄S
Calculated Exact Mass (M+H)⁺ 403.1692
Measured Exact Mass (M+H)⁺ 403.1693
Mass Accuracy < 1 ppm

Data is illustrative and based on a structurally analogous compound. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. In an MS/MS experiment, the parent ion of this compound is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The analysis of these fragments helps to piece together the molecule's structure.

For N-benzylpiperidine derivatives, common fragmentation pathways include the cleavage of the benzylic C-N bond to produce a tropylium (B1234903) ion (m/z 91) and the piperidine-containing fragment. nih.gov Other significant fragmentations can involve the loss of the acetic acid side chain and cleavages within the piperidine ring. The study of piperidine alkaloids has shown that neutral losses, such as water, are also common fragmentation pathways. nih.gov The fragmentation patterns of benzylpyridinium ions have been systematically studied, revealing that rearrangement processes can also occur under electrospray ionization conditions. nih.gov

Table 2: Predicted Key Fragmentation Patterns for this compound

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Neutral Loss/Fragment Structure
[M+H]⁺ 91 [C₇H₇]⁺ (Tropylium ion)
[M+H]⁺ [M-C₇H₇]⁺ Loss of the benzyl group
[M+H]⁺ [M-C₂H₃O₂]⁺ Loss of the acetic acid moiety
[M+H]⁺ Varies Fragments arising from piperidine ring opening

This table represents predicted fragmentation pathways based on the analysis of similar structures. nih.govnih.gov

Understanding the metabolic fate of a drug candidate is a critical aspect of preclinical development. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary tool for identifying and quantifying metabolites in biological matrices such as plasma, urine, and liver microsomes. Studies on drugs containing a 4-aminopiperidine (B84694) moiety have indicated that N-dealkylation is a predominant metabolic pathway. nih.govacs.org This suggests that a major metabolite of this compound in preclinical models would likely be the N-debenzylated analog. Other potential metabolic transformations include oxidation of the piperidine ring and conjugation reactions. rsc.org The use of HRMS can aid in the identification of unknown metabolites by providing their exact masses and, consequently, their elemental compositions. scielo.br

X-ray Crystallography and Structural Biology

X-ray crystallography provides unparalleled detail about the three-dimensional structure of molecules and their interactions with biological macromolecules at the atomic level.

Single crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute configuration if it contains chiral centers. For this compound, which has a chiral center at the 4-position of the piperidine ring, obtaining a high-quality crystal would allow for the unambiguous assignment of its R or S configuration. The analysis of the diffraction pattern provides precise information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. researchgate.netresearchgate.netnih.gov The piperidine ring in such structures typically adopts a chair conformation. nih.gov

Table 3: Representative Crystallographic Data for a Piperidine Derivative

Parameter Example Value
Compound Name Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone
Chemical Formula C₂₃H₂₅NO
Crystal System Triclinic
Space Group P-1
a (Å) 8.2543
b (Å) 10.5543
c (Å) 12.6184
α (°) 77.901
β (°) 71.270
γ (°) 70.390
Volume (ų) 974.3

Data is illustrative and based on a published crystal structure of a related compound. researchgate.net

To understand how this compound interacts with its biological target, co-crystallization followed by X-ray diffraction analysis is a powerful technique. nih.govnih.gov This involves forming a stable complex of the compound with its purified target protein and then growing crystals of this complex. The resulting three-dimensional structure reveals the precise binding mode of the ligand within the protein's active site. nih.gov This information is invaluable for structure-based drug design, as it highlights key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and selectivity. researchgate.net The N-benzylpiperidine motif is known to participate in important cation-π interactions with target proteins. nih.gov This detailed structural insight can guide the rational design of more potent and selective analogs.

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Biological Targets for (1-Benzyl-piperidin-4-ylamino)-acetic acid

The N-benzylpiperidine motif is a cornerstone of many multi-target-directed ligands (MTDLs), particularly in the field of neurodegenerative diseases like Alzheimer's. nih.govnih.gov Research on analogous structures suggests several promising avenues for target exploration for this compound.

A primary area of investigation involves enzymes central to the cholinergic hypothesis of Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov Numerous N-benzylpiperidine derivatives have been designed as potent inhibitors of these enzymes. nih.govnih.gov Beyond cholinesterases, other targets implicated in Alzheimer's pathology are also relevant. These include β-secretase 1 (BACE-1), which is involved in the production of amyloid-beta (Aβ) peptides, and histone deacetylases (HDACs), which are epigenetic modifiers. nih.govnih.gov The structural flexibility of the N-benzylpiperidine scaffold allows for its incorporation into molecules that can simultaneously engage these diverse targets. researchgate.netnih.gov

Furthermore, sigma receptors (σ1 and σ2) and the serotonin (B10506) transporter (SERT) have emerged as important targets for piperidine-based compounds, with implications for treating neuropathic pain and neuropsychiatric symptoms. acs.orgnih.gov The potential for this compound to modulate these targets warrants investigation, potentially broadening its therapeutic applicability beyond cognitive enhancement. Given the precedent set by similar molecules, a comprehensive screening against a panel of neuro-receptors and enzymes would be a critical first step.

Table 1: Potential Biological Targets for this compound based on Analogous Compounds

Target ClassSpecific TargetPotential Therapeutic AreaReference
CholinesterasesAcetylcholinesterase (AChE)Alzheimer's Disease nih.govnih.govnih.gov
Butyrylcholinesterase (BuChE)Alzheimer's Disease nih.govnih.gov
Secretasesβ-secretase 1 (BACE-1)Alzheimer's Disease nih.gov
Epigenetic ModifiersHistone Deacetylase (HDAC)Alzheimer's Disease, Cancer nih.gov
Other ReceptorsSigma-1 Receptor (σ1R)Neuropathic Pain, Neurological Disorders acs.org
Serotonin Transporter (SERT)Depression, Alzheimer's Disease nih.gov
Monoacylglycerol Lipase (MAGL)Neuropathic Pain, Inflammation unimi.itunisi.it

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the therapeutic potential of the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. imperial.ac.uk Combinatorial chemistry allows for the rapid synthesis of large, focused libraries of analogues, where the core structure is systematically modified. nih.govacs.org

For instance, a library could be generated by varying the substituents on the benzyl (B1604629) ring or by replacing the acetic acid moiety with other functional groups. This approach, often utilizing solid-phase organic synthesis (SPOS), enables the creation of thousands of distinct compounds from a common backbone. imperial.ac.uk These libraries can then be subjected to HTS assays to rapidly identify "hits" against various biological targets. rsc.orgresearchgate.net The miniaturization of these assays allows for the screening of vast numbers of compounds with minimal starting material. acs.org

The integration of these techniques would facilitate the establishment of a robust structure-activity relationship (SAR) for this chemical series, guiding the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

Table 2: Illustrative Combinatorial Library Design for this compound Analogues

Scaffold PositionR1 (Benzyl Ring Substituent)R2 (Amine Linker)R3 (Acid Moiety Replacement)
Core Structure H, 4-Cl, 3-Cl, 4-F, 3,4-diCl-CH2--COOH
Modifications 4-OCH3, 4-NO2, 2-F, etc.-(CH2)2-, -(CH2)3--CONH2, -COOCH3, Tetrazole

Development of Advanced Computational Models for Predictive Pharmacology

In silico methods are crucial for accelerating the drug discovery process by predicting the pharmacological properties of new chemical entities. clinmedkaz.org For this compound and its derivatives, computational modeling can be employed in several key areas.

Molecular docking studies can predict the binding modes and affinities of these compounds within the active sites of potential targets like AChE or BACE-1. nih.govnih.gov These models help rationalize observed biological activities and guide the design of new analogues with enhanced interactions. For example, docking studies on similar N-benzylpiperidine derivatives have highlighted key interactions, such as those between the protonated piperidine (B6355638) nitrogen and the catalytic anionic site (CAS) of AChE, and π-π stacking between the benzyl group and aromatic residues in the enzyme's active site. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed once a dataset of analogues with corresponding biological activities is available. These models mathematically correlate chemical structure with biological effect, enabling the prediction of activity for yet-unsynthesized compounds. ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models can also be used to pre-emptively flag compounds with poor pharmacokinetic profiles or potential toxicity issues, saving significant time and resources. nih.gov

Translational Applications as Chemical Probes in Biological Systems

A well-characterized molecule with high affinity and selectivity for a specific biological target can serve as a valuable chemical probe. Such probes are essential tools for elucidating the physiological and pathological roles of their target proteins in cellular and in vivo systems.

Should this compound or an optimized analogue demonstrate high potency and selectivity for a particular target, for instance, a specific subtype of sigma receptor or a novel enzyme, it could be developed into a chemical probe. This would involve modifying the molecule to incorporate a reporter tag, such as a fluorescent group or a radiolabel, without compromising its binding characteristics.

These tagged probes would enable a range of applications, including visualization of the target protein's distribution in tissues and cells via imaging techniques, and pull-down assays to identify the target's binding partners. This would provide deeper insights into the biological pathways in which the target is involved, validating its relevance to disease and its potential as a therapeutic target.

Synergistic Effects of this compound in Combination Studies (Preclinical)

The complexity of multifactorial diseases like cancer and neurodegenerative disorders often necessitates combination therapy. nih.gov The potential for this compound to act synergistically with other therapeutic agents is a significant area for preclinical research.

Given that N-benzylpiperidine derivatives often act as multi-target-directed ligands, they inherently possess a form of synergy by modulating multiple nodes in a disease network. nih.gov For example, a compound that simultaneously inhibits both AChE and BACE-1 could offer greater therapeutic benefit in Alzheimer's disease than a selective inhibitor of either enzyme alone. nih.gov

Preclinical studies could investigate the combination of this compound with existing drugs. For instance, if the compound shows anti-inflammatory properties through inhibition of a target like MAGL, its combination with a standard anti-cancer agent could be explored in oncology models. unisi.it Similarly, in the context of Alzheimer's disease, its combination with drugs targeting different pathological mechanisms, such as anti-tau therapies, could be evaluated. researchgate.net Such studies would aim to identify combinations that produce a greater therapeutic effect at lower doses, potentially reducing dose-related side effects. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Benzyl-piperidin-4-ylamino)-acetic acid?

  • Methodology : A common approach involves coupling 1-benzylpiperidin-4-amine with a protected acetic acid derivative (e.g., bromoacetic acid or its activated ester). For example, reacting 1-benzylpiperidin-4-amine with tert-butyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) yields the tert-butyl-protected intermediate, which is subsequently deprotected using trifluoroacetic acid (TFA) . Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization ensures high purity. Characterization by 1H^1H-NMR and LC-MS is critical to confirm structural integrity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Structural Confirmation : 1H^1H-NMR (to verify benzyl and piperidine proton environments) and 13C^{13}C-NMR (to confirm the acetic acid carbonyl signal at ~170–175 ppm) .
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. A purity threshold of ≥95% is recommended for biological assays .
  • Mass Analysis : High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., ESI+ mode for [M+H]+^+ ions) .

Q. What safety protocols are critical during handling?

  • Precautions :

  • PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood due to potential respiratory irritancy .
  • First Aid : For skin exposure, wash immediately with soap/water for 15 minutes; for eye contact, irrigate with saline for 10–15 minutes and consult an ophthalmologist .
  • Storage : Keep in a desiccator at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Troubleshooting :

  • Purity Variability : Use batch-specific QC (e.g., peptide-grade HPLC and elemental analysis) to rule out impurities affecting activity .
  • Assay Conditions : Standardize buffer pH (e.g., ammonium acetate, pH 6.5) and solvent systems (avoid DMSO if it inhibits target enzymes) .
  • Structural Analogues : Compare results with structurally related compounds (e.g., 2-(1-benzylpiperidin-4-yl)ethanamine) to identify moiety-specific effects .

Q. How to optimize solubility for in vitro assays?

  • Strategies :

  • Co-solvents : Use ≤5% DMSO or cyclodextrin complexes to enhance aqueous solubility without denaturing proteins .
  • Salt Formation : Convert the free acid to a sodium or hydrochloride salt via neutralization with NaOH/HCl, followed by lyophilization .
  • pH Adjustment : Dissolve in PBS (pH 7.4) for physiological compatibility; confirm stability via UV-Vis spectroscopy (λmax ~249 nm) .

Q. Designing SAR studies: Which modifications to the benzyl/acetic acid groups are most informative?

  • Approach :

  • Benzyl Substitutions : Replace the benzyl group with halogenated (e.g., 4-fluorobenzyl) or electron-donating (e.g., 4-methoxybenzyl) variants to probe steric/electronic effects on receptor binding .
  • Acetic Acid Modifications : Substitute the carboxylic acid with bioisosteres (e.g., tetrazole or sulfonamide) to assess metabolic stability .
  • Stereochemistry : Synthesize enantiomers via chiral auxiliaries (e.g., Boc-protected intermediates) and evaluate activity differences using circular dichroism (CD) .

Q. Challenges in scaling synthesis while maintaining enantiopurity?

  • Solutions :

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) during key steps like piperidine ring formation .
  • Chiral Resolution : Employ preparative chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers; monitor optical rotation ([α]D_D) for consistency .
  • Protecting Groups : Use Boc or Cbz groups to prevent racemization during acidic/basic reactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(1-Benzyl-piperidin-4-ylamino)-acetic acid
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(1-Benzyl-piperidin-4-ylamino)-acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.